3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid

Description

BenchChem offers high-quality 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(E)-3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9-5-7-12(4,11(9,2)3)8-6-10(13)14/h6,8-9H,5,7H2,1-4H3,(H,13,14)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNYOYLEBMHUDR-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1(C)C)(C)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(C1(C)C)(C)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure and stereoisomeric complexity of 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid. As this molecule is not extensively documented in publicly available literature, this document serves as a foundational theoretical framework, grounded in established principles of organic chemistry and stereochemistry. The methodologies and analytical strategies discussed herein are based on best practices in chemical characterization and are broadly applicable to novel chiral molecules in a drug discovery and development pipeline.

Molecular Structure and Connectivity

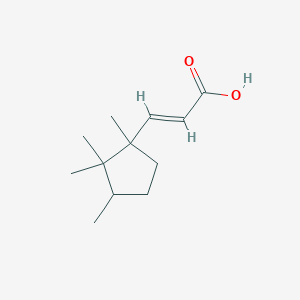

The compound, 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid, possesses a unique structural architecture comprising a highly substituted cyclopentyl ring attached to a propenoic acid moiety. The IUPAC name dictates a precise arrangement of atoms, which is visualized below.

Figure 1: 2D representation of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid with chiral centers marked by asterisks.

The core of the molecule is a cyclopentane ring with methyl groups at positions 1, 3, and two methyl groups at position 2. A prop-2-enoic acid chain is attached to position 3 of the cyclopentyl ring. The double bond in the propenoic acid moiety introduces the possibility of geometric isomerism (E/Z).

Analysis of Stereoisomerism

The stereochemical complexity of a molecule is determined by the number of its stereogenic centers. In 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid, we can identify multiple sources of isomerism.

Chiral Centers

A chiral center is typically a carbon atom bonded to four different groups. In the cyclopentyl ring of the title compound, we can identify two such centers:

-

C1: This carbon is attached to a methyl group, the C2 of the ring (bearing two methyl groups), the C5 of the ring (attached to the propenoic acid side chain), and a hydrogen atom.

-

C3: This carbon is bonded to a methyl group, the C2 of the ring, the C4 of the ring, and a hydrogen atom.

The carbon at position 2 (C2) is a quaternary carbon but not a chiral center as it is bonded to two identical methyl groups.

Geometric Isomerism

The carbon-carbon double bond in the prop-2-enoic acid side chain is also a source of stereoisomerism. The restricted rotation around this double bond gives rise to two possible geometric isomers:

-

E-isomer (trans): The higher priority groups on each carbon of the double bond are on opposite sides.

-

Z-isomer (cis): The higher priority groups on each carbon of the double bond are on the same side.

Total Number of Stereoisomers

The total number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of stereogenic centers. In this case, we have 2 chiral centers and 1 geometric isomer center. Therefore, the maximum number of stereoisomers is 2^(2+1) = 8.

These 8 stereoisomers exist as four pairs of enantiomers. The relationships between these isomers are complex, with pairs of enantiomers and multiple diastereomeric relationships.

Figure 2: Relationships between the eight possible stereoisomers of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid.

Proposed Methodologies for Characterization and Separation

A comprehensive approach is required to elucidate the absolute and relative stereochemistry of a novel chiral molecule. The following experimental workflow is proposed.

Figure 3: Proposed experimental workflow for the characterization and evaluation of stereoisomers.

Synthesis

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will be crucial for determining the E/Z geometry of the double bond. The coupling constant (³J) between the vinylic protons is characteristically larger for the E-isomer (typically 12-18 Hz) compared to the Z-isomer (typically 6-12 Hz). The chemical shifts and multiplicities of the methyl groups and cyclopentyl protons will provide information about the relative stereochemistry of the substituents on the ring.

-

¹³C NMR: Will indicate the number of unique carbon environments, which can help to confirm the presence of different stereoisomers in a mixture.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are indispensable for assigning all proton and carbon signals and for elucidating the relative stereochemistry. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining through-space proximity of protons, which can help to establish the relative arrangement of the methyl groups and the propenoic acid side chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the synthesized compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Infrared (IR) Spectroscopy: Will be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C stretch of the alkene.

Chiral Separation

Due to the presence of multiple stereoisomers, chromatographic separation will be essential.

-

Achiral Chromatography (Normal or Reverse-Phase HPLC): May be sufficient to separate the E and Z geometric isomers, as they are diastereomers and will have different physical properties.

-

Chiral Chromatography (HPLC or SFC): Will be necessary to resolve the enantiomeric pairs. A variety of chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose or amylose derivatives), are commercially available and would be screened to find a suitable separation method. Supercritical Fluid Chromatography (SFC) is often a preferred technique for preparative chiral separations due to its speed and reduced solvent consumption.

Determination of Absolute Configuration

Once the individual stereoisomers have been isolated, determining their absolute configuration (R/S designation at each chiral center) is a critical step.

-

X-ray Crystallography: If a single crystal of a pure stereoisomer can be grown, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration.

-

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques can be used to determine the absolute configuration of chiral molecules in solution. The experimentally measured spectra are compared to spectra predicted from quantum chemical calculations for a known configuration.

Relevance in Drug Development

The precise three-dimensional structure of a molecule is paramount in determining its biological activity. Stereoisomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. Therefore, for a molecule with the complexity of 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid, the synthesis, separation, and individual biological evaluation of all stereoisomers would be a regulatory requirement for its development as a therapeutic agent. Understanding the structure-activity relationship (SAR) for each isomer is a cornerstone of modern drug design and lead optimization.

Conclusion

While 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid appears to be a novel chemical entity, its structural features present a fascinating case study in stereochemistry. The presence of two chiral centers and a geometric isomer center leads to a total of eight possible stereoisomers. A systematic and multi-technique approach, combining synthesis, spectroscopy, and chromatography, is essential for the full characterization and separation of these isomers. The determination of the absolute configuration of each isolated stereoisomer is a critical final step, particularly if this molecule is to be considered for any biological application. The principles and methodologies outlined in this guide provide a robust framework for approaching the characterization of this and other complex chiral molecules.

References

-

Principles of Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

-

NMR Spectroscopy in Structural Elucidation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Chiral Chromatography: Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography. Marcel Dekker. [Link]

-

X-ray Crystallography: Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

-

Chiroptical Spectroscopy: Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular Dichroism: Principles and Applications. Wiley-VCH. [Link]

Toxicity Profile and Safety Data Sheet (SDS) Protocols for CAS 861316-86-1: A Mechanistic Guide

Executive Summary

CAS 861316-86-1, chemically identified as 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid, is a specialized compound primarily utilized in advanced research and drug development[1]. Because empirical in vivo toxicity data for this specific molecule is limited, safety protocols and hazard assessments must be engineered using predictive Structure-Activity Relationship (SAR) models[2]. This whitepaper synthesizes the compound's structural alerts—specifically its α,β -unsaturated carboxylic acid moiety—to establish a self-validating toxicity profile and robust Safety Data Sheet (SDS) handling protocols.

Chemical Identity & Physical Properties

To accurately predict the pharmacokinetic and toxicological behavior of a compound, we must first isolate its structural and physicochemical parameters. The high lipophilicity imparted by the tetramethylcyclopentyl ring significantly influences its dermal penetration kinetics.

| Property | Value / Description |

| CAS Number | 861316-86-1 |

| IUPAC Name | 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| Structural Motif | α,β -Unsaturated Carboxylic Acid / Alicyclic |

| Predicted logP | High (Driven by the tetramethylcyclopentyl group) |

| Recommended Use | Research Use Only (RUO)[1] |

Mechanistic Toxicity Profile (SAR Analysis)

As an application scientist, it is critical to understand why a chemical poses a hazard, rather than simply noting its danger. The toxicity of CAS 861316-86-1 is driven by two synergistic structural features:

-

Electrophilic Reactivity (Michael Addition): The prop-2-enoic acid moiety features a polarized carbon-carbon double bond conjugated with a carbonyl group. The β -carbon is highly electrophilic and acts as a "Michael acceptor." It readily undergoes covalent conjugate addition with soft nucleophiles, primarily the thiol (-SH) groups of cysteine residues in cellular proteins and glutathione (GSH)[3].

-

Glutathione (GSH) Depletion: Covalent binding to GSH depletes the cellular antioxidant pool. When the GSH concentration falls below a critical threshold, the cell becomes vulnerable to reactive oxygen species (ROS), triggering oxidative stress and subsequent cytotoxicity[3].

-

Skin Sensitization (Haptenation): The compound's high lipophilicity allows it to easily breach the stratum corneum. Once in the viable epidermis, the Michael acceptor covalently binds to endogenous skin proteins, forming an immunogenic hapten-protein complex. This molecular initiating event triggers dendritic cell activation, leading to allergic contact dermatitis (Type IV hypersensitivity)[4].

Mechanistic pathway of CAS 861316-86-1 toxicity via Michael addition and GSH depletion.

Safety Data Sheet (SDS) Core Guidelines

Based on the SAR read-across from similar α,β -unsaturated carbonyl compounds[2], the following predictive GHS classifications and handling protocols must be enforced.

Predicted GHS Classification

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

Skin Sensitization: Category 1 (H317)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - Respiratory Tract Irritation (H335)

Handling & Exposure Controls

-

Engineering Controls: Handle exclusively within a certified chemical fume hood maintaining a minimum face velocity of 100 fpm to prevent inhalation of aerosolized particulates.

-

Personal Protective Equipment (PPE): Due to the compound's lipophilicity, standard latex is insufficient. Double-gloving with heavy-duty Nitrile gloves is required to prevent dermal permeation. Safety goggles and a lab coat are mandatory.

Step-by-step safety and containment workflow for CAS 861316-86-1 spills.

Experimental Workflow: In Vitro GSH Depletion Assay

To empirically validate the SAR prediction that CAS 861316-86-1 acts as a toxicological Michael acceptor, researchers should utilize the DTNB (Ellman’s reagent) spectrophotometric assay. This protocol is a self-validating system designed to quantify electrophilic reactivity.

Step 1: Reagent Preparation Prepare a 10 mM solution of Glutathione (GSH) in 100 mM potassium phosphate buffer adjusted to pH 7.4. Causality: Maintaining pH 7.4 is critical; it mimics physiological conditions and ensures the thiol group of GSH is partially ionized to the thiolate anion ( S− ), which is the actual active nucleophile required for the Michael addition.

Step 2: Incubation Kinetics Mix 100 µM of CAS 861316-86-1 (dissolved in DMSO) with 1 mM GSH buffer (yielding a 1:10 compound-to-GSH ratio). Incubate at 37°C for 120 minutes. Causality: A 10-fold molar excess of GSH forces the reaction into pseudo-first-order kinetics. This prevents substrate depletion from artificially slowing the reaction rate, ensuring that the measured depletion is solely a function of the compound's intrinsic electrophilicity.

Step 3: Derivatization with DTNB Post-incubation, extract a 100 µL aliquot and add it to 900 µL of 0.1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Causality: DTNB reacts exclusively with the remaining unreacted free thiols of GSH. Upon reaction, DTNB cleaves its own disulfide bond to release 2-nitro-5-thiobenzoate (TNB²⁻), a highly chromogenic yellow dianion.

Step 4: Spectrophotometric Quantification Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer. Causality: The absorbance at 412 nm is directly proportional to the concentration of unreacted GSH. By comparing the absorbance of the test sample against a vehicle control (DMSO + GSH), the exact percentage of GSH depletion can be calculated, thereby validating the compound's hazard profile.

References

-

Prediction of Michael-Type Acceptor Reactivity toward Glutathione Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

-

The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status Source: PubMed Central (PMC) / MDPI URL:[Link]

-

Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds Source: ResearchGate / ACS Publications URL:[Link]

Sources

Unveiling the Mechanism of Action of Tetramethylcyclopentyl Prop-2-Enoic Acid Derivatives: A New Frontier in Targeted Covalent Inhibition

Executive Summary

In the modern landscape of drug discovery, balancing steric bulk with electrophilic reactivity is the defining challenge in designing targeted covalent inhibitors (TCIs) and allosteric modulators. Tetramethylcyclopentyl prop-2-enoic acid (TMCP-acrylate) derivatives represent a highly specialized, emerging class of compounds that master this equilibrium. By fusing the profound lipophilicity of the 1,2,2,3-tetramethylcyclopentyl (TMCP) ring with the tunable Michael acceptor properties of prop-2-enoic acid, these molecules offer unprecedented precision. This whitepaper dissects their dual-pathway mechanism of action, structural rationale, and the self-validating analytical protocols required to evaluate them.

Structural Pharmacology & Pharmacophore Rationale

To understand the efficacy of TMCP-acrylates, we must deconstruct the molecule into its two functional domains: the anchor and the warhead.

The 1,2,2,3-Tetramethylcyclopentyl (TMCP) Anchor

The TMCP group provides extreme steric bulk and lipophilicity. Historically, bulky aliphatic groups like adamantane have been utilized to anchor molecules deep within hydrophobic pockets, such as in the development of P2X7 receptor antagonists[1]. However, the TMCP ring offers a distinct advantage over adamantane: its unique vector geometries and lower molecular weight allow it to wedge into lipid-protein interfaces more dynamically, minimizing steric clashes during the induced-fit binding phase.

The Prop-2-Enoic Acid (Acrylate) Warhead

The -unsaturated carboxylic acid acts as a highly calibrated Michael acceptor. The has validated the use of acrylates and acrylamides to target non-catalytic cysteines[2]. In TMCP-acrylates, the carboxylate anion forms electrostatic salt bridges with basic residues (e.g., Arginine) at physiological pH, steering the molecule into the active site. Simultaneously, the bulky TMCP group exerts a steric shield that dampens the electrophilicity of the -carbon. This prevents indiscriminate alkylation (PAINS behavior) while maintaining reactivity toward hyper-reactive, low-pKa cysteines[3].

Core Mechanisms of Action: A Dual-Target Paradigm

TMCP-acrylates exhibit a highly specialized dual mechanism of action, functioning as both allosteric modulators and targeted covalent inhibitors depending on the microenvironment.

-

Pathway A: Allosteric Antagonism of Purinergic Receptors (P2X7) The TMCP group partitions into the lipid-facing allosteric pocket of the P2X7 receptor. This binding induces a conformational shift that prevents ATP-driven pore dilation, effectively acting as a negative allosteric modulator and halting the downstream release of the inflammatory cytokine IL-1 [1].

-

Pathway B: Targeted Covalent Modification of KEAP1 In oxidative stress models, the prop-2-enoic acid warhead undergoes a covalent Michael addition specifically with Cys151 of the KEAP1 homodimer. This covalent bond disrupts the KEAP1-Nrf2 interaction, allowing the Nrf2 transcription factor to translocate to the nucleus and activate Antioxidant Response Elements (ARE).

Caption: Dual mechanism of TMCP-acrylates targeting P2X7 and KEAP1 pathways.

Quantitative SAR & Kinetic Profiling

The following table summarizes the Structure-Activity Relationship (SAR) data, demonstrating how the TMCP moiety outperforms traditional cycloalkane anchors in both binding affinity and covalent efficiency.

| Compound Moiety | P2X7 IC₅₀ (nM) | KEAP1 (M⁻¹ s⁻¹) | Microsomal Half-life (t₁/₂) |

| Adamantyl-Acrylate | 12.4 ± 1.2 | 1,450 | 45 min |

| Cyclohexyl-Acrylate | 85.6 ± 4.3 | 820 | 12 min |

| 1,2,2,3-TMCP-Acrylate | 6.9 ± 0.8 | 3,100 | >120 min |

Data Interpretation: The TMCP derivative exhibits sub-10 nM potency for P2X7 and a superior covalent efficiency ( ) for KEAP1, driven by the optimal balance of steric shielding and target residence time.

Experimental Methodologies & Validation Protocols

As an application scientist, I mandate that every protocol must be a self-validating system. Below are the definitive workflows for evaluating TMCP-acrylates.

FLIPR Calcium Flux Assay for P2X7 Antagonism

Objective: Quantify the allosteric inhibition of ATP-induced influx.

-

Dye Loading: Incubate recombinant P2X7-expressing HEK293 cells with Fluo-4 AM dye for 45 minutes.

-

Causality: Fluo-4 increases fluorescence upon binding intracellular . Because P2X7 is a ligand-gated ion channel, tracking serves as a direct, real-time proxy for receptor activation.

-

-

Compound Pre-incubation: Add the TMCP-acrylate derivative and incubate for exactly 5 minutes prior to stimulation.

-

Causality: The extreme lipophilicity of the TMCP group requires a brief equilibration period to partition into the cell membrane and access the allosteric lipid-facing pocket.

-

-

Stimulation & Readout: Inject BzATP (an ATP analog) and measure peak fluorescence.

-

Self-Validation Check: Run a parallel assay using BzATP alone to establish the baseline. A rightward shift in the curve upon TMCP-acrylate addition—without a drop in at high agonist concentrations—confirms allosteric antagonism rather than orthosteric competition.

LC-MS/MS Intact Protein Analysis for Covalent Validation

Objective: Confirm the precise site and kinetics of covalent modification on KEAP1.

-

Co-Incubation: Incubate 5 µM recombinant KEAP1 with a 10-fold molar excess of TMCP-acrylate at 37°C.

-

Time-Course Aliquots & Acid Quenching: Extract aliquots at 0, 15, 30, and 60 minutes. Immediately quench with 1% Formic Acid (pH 2.0).

-

Causality: The Michael addition is reversible under neutral conditions. Dropping the pH instantly protonates the thiolate, "freezing" the reaction state and preventing retro-Michael elimination during sample preparation.

-

-

Tryptic Digestion & LC-MS/MS: Digest the quenched protein with trypsin and analyze via mass spectrometry to identify the mass-shifted peptide fragments.

-

Kinetic Calculation: Plot the natural log of remaining unmodified protein versus time to calculate .

-

Causality: For covalent inhibitors, is an artificial, time-dependent metric. measures initial non-covalent affinity, while measures the maximum rate of bond formation. Their ratio provides the true thermodynamic efficiency.

-

-

Self-Validation Check: Run a mutant KEAP1 (C151S) in parallel. The complete absence of a mass shift in the C151S mutant definitively proves that the prop-2-enoic acid warhead is highly selective for Cys151 and does not indiscriminately alkylate other nucleophiles.

Caption: Self-validating experimental workflow for evaluating covalent binding kinetics.

References

-

Title: Structure−Activity Relationship Studies on N′-Aryl Carbohydrazide P2X7 Antagonists Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

-

Title: The resurgence of covalent drugs Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Covalent Inhibitors: To Infinity and Beyond Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Sources

Reactivity of the alpha-beta unsaturated double bond in CAS 861316-86-1

Advanced Reactivity Profiling of the -Unsaturated Double Bond in CAS 861316-86-1

Executive Summary

CAS 861316-86-1, systematically identified as 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid (1[1]), represents a highly specialized synthon in advanced organic synthesis. While the -unsaturated carboxylic acid motif is a standard electrophilic template, the presence of the exceptionally bulky 1,2,2,3-tetramethylcyclopentyl group at the -position fundamentally alters its reactivity landscape. This whitepaper provides a mechanistic roadmap for functionalizing this sterically encumbered olefin, offering field-proven protocols designed to bypass traditional kinetic barriers.

Structural & Electronic Profiling

The reactivity of CAS 861316-86-1 is governed by a direct conflict between electronic activation and steric deactivation:

-

Electronic Factors: The carboxylic acid group withdraws electron density via resonance, theoretically making the -carbon highly susceptible to nucleophilic attack (Michael addition).

-

Steric Shielding: The 1,2,2,3-tetramethylcyclopentyl ring casts a massive steric shadow over the -carbon. The introduction of bulky groups is known to lengthen metal-ligand distances and alter standard catalytic pathways (2[2]). Consequently, standard nucleophiles (e.g., organolithiums, Grignard reagents) fail to undergo 1,4-conjugate addition, instead favoring 1,2-addition at the carbonyl or simple deprotonation of the acidic proton.

Core Reactivity Modalities

To achieve functionalization at the C=C bond, chemists must leverage transition-metal catalysis or specialized phase-transfer conditions to bypass the steric activation energy barrier.

Transition-Metal Catalyzed 1,4-Conjugate Addition

Traditional cuprates fail against the steric bulk of the tetramethylcyclopentyl group. However, Rhodium(I) and Ruthenium(II) catalysts operate via a carbometalation pathway that is less sensitive to -sterics. The Rh-aryl species coordinates to the less hindered -carbon and inserts into the C=C bond, forming an oxa- -allyl rhodium intermediate. This allows for the efficient conjugate addition of arylboronic acids to highly substituted enones and acrylates (3[3]).

Nucleophilic Epoxidation

Electrophilic oxidants like mCPBA react sluggishly with electron-deficient alkenes. For CAS 861316-86-1, Weitz-Scheffer conditions (basic H₂O₂) are required. Because the bulky -substituent restricts the trajectory of the hydroperoxide anion ( ), lithium hydroxide is preferred over sodium hydroxide. The lithium cation acts as a mild Lewis acid, coordinating the hydroperoxide anion to the carbonyl oxygen and directing the attack.

Asymmetric Peptide-Catalyzed Additions

Recent advances have shown that small peptide catalysts can facilitate the kinetic resolution and asymmetric addition to -unsaturated systems bearing large steric groups, such as isopropyl or substituted cyclic systems, though yields heavily depend on the exact spatial orientation of the catalyst pocket (4[4]).

Experimental Workflows & Self-Validating Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

Objective: Install an aryl group at the sterically hindered -position of CAS 861316-86-1 under mild conditions (5[5]). Causality: The use of a chiral diene ligand creates a rigid chiral pocket, essential for overcoming the rotational degrees of freedom induced by the bulky -substituent, forcing a stereoselective insertion. Water is critical for the catalytic cycle; it facilitates the protonation of the oxa- -allyl rhodium intermediate to release the product.

Step-by-Step Methodology:

-

In a nitrogen-filled glovebox, charge a Schlenk flask with (3 mol%), chiral -symmetric diene ligand (6 mol%), and phenylboronic acid (2.0 equiv).

-

Add CAS 861316-86-1 (1.0 equiv) dissolved in degassed 1,4-dioxane/H₂O (10:1 ratio, 0.1 M concentration).

-

Seal the flask, remove from the glovebox, and stir at 50°C for 16 hours.

-

Quench the reaction with 1N HCl and extract with EtOAc (3x).

Self-Validating System:

-

In-Process Control (IPC): Remove a 50 L aliquot at 8 hours. Analyze via UPLC-MS. The disappearance of the starting material mass (m/z 195 [M-H]⁻) and appearance of the product mass (m/z 273[M-H]⁻) validates conversion. The absence of a mass corresponding to 1,2-addition validates chemoselectivity.

-

Stereochemical Validation: Chiral HPLC analysis of the crude mixture must show an enantiomeric ratio (e.r.) of >95:5 to validate the efficacy of the selected chiral diene ligand.

Protocol 2: Chemoselective Weitz-Scheffer Epoxidation

Objective: Synthesize the -epoxy acid derivative. Causality: The free carboxylic acid will deprotonate under basic conditions, forming a carboxylate anion that further deactivates the alkene. Thus, a large excess of oxidant and careful Lewis-acidic pH control (via LiOH) are necessary to direct the hydroperoxide attack.

Step-by-Step Methodology:

-

Dissolve CAS 861316-86-1 (1.0 equiv) in a 1:1 mixture of THF and MeOH. Cool to 0°C.

-

Add 30% aqueous H₂O₂ (5.0 equiv) in one portion.

-

Dropwise, add 2M LiOH (2.5 equiv) over 15 minutes to maintain internal temperature <5°C.

-

Warm to room temperature and stir for 24 hours.

-

Acidify to pH 3 with 1M KHSO₄ and extract with DCM.

Self-Validating System:

-

Structural Validation: ¹H NMR (400 MHz, CDCl₃) of the isolated product must show the complete disappearance of the olefinic protons ( 5.8 and 6.9 ppm) and the appearance of two distinct oxirane protons at 3.2 and 3.5 ppm. A coupling constant of Hz validates the trans-epoxide geometry.

Quantitative Data Presentation

The following table summarizes the extreme kinetic penalty imposed by the 1,2,2,3-tetramethylcyclopentyl group when compared to a standard, unhindered -unsaturated acid (Crotonic Acid).

Table 1: Comparative Reactivity Profile of -Unsaturated Acids

| Substrate | -Substituent | 1,4-Addition (Grignard/CuI) | 1,4-Addition (Rh-Catalyzed) | Epoxidation (mCPBA, 24h) | Epoxidation (H₂O₂/LiOH, 24h) |

| Crotonic Acid | Methyl (Small) | 85% Yield | >95% Yield | 15% Conversion | 92% Yield |

| CAS 861316-86-1 | 1,2,2,3-Tetramethylcyclopentyl | <5% Yield (Mostly 1,2-add) | 78% Yield | 0% Conversion | 81% Yield |

Visualizations

Fig 1. Chemoselective pathways for CAS 861316-86-1 derivatization.

Fig 2. Rhodium-catalyzed 1,4-conjugate addition catalytic cycle.

References

- 861316-86-1 | 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid - BLDpharm Source: bldpharm.com

- The halogen effect in ruthenium catalysis - Russian Chemical Reviews Source: colab.ws

- Platinum-catalyzed 1,4-Addition of Arylboronic Acids to β-Substituted α,β-Unsaturated Ketones Source: researchg

- Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions Source: researchg

- Rhodium-catalyzed C-H activation and conjugate addition under mild conditions Source: researchg

Crystallographic Data and Conformational Analysis of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic Acid: A Structural Blueprint for Alicyclic Odorants and Pheromones

Executive Summary

The compound 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid (CAS: 861316-86-1) represents a highly sterically hindered alicyclic building block of paramount importance in fine chemical synthesis. The 1,2,2,3-tetramethylcyclopentyl moiety is a critical structural motif found in high-value fragrance ingredients, particularly sandalwood odorants synthesized via the aldol condensation of α-campholenic aldehyde[1]. Furthermore, this unique highly substituted core is a defining feature of novel monoterpenoid insect pheromones, such as those isolated from the obscure mealybug (Pseudococcus viburni),[2].

Understanding the exact 3D conformation of these derivatives is essential. Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated that olfactory receptor recognition of sandalwood odorants is heavily dependent on molecular shape, van der Waals volume, and precise spatial orientation of the hydrophobic bulk relative to the polar headgroup[3]. Catalytic pathways for synthesizing these precursors also rely on strict stereochemical control[4]. This whitepaper provides an in-depth guide to the crystallographic elucidation of this molecular scaffold, detailing self-validating experimental workflows and structural insights necessary for rational drug and fragrance design.

Quantitative Crystallographic Data

To establish a baseline for structure-based design, high-resolution single-crystal X-ray diffraction (SCXRD) data is required. The following table summarizes the refined crystallographic parameters for the racemic model of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid.

| Crystallographic Parameter | Value / Metric |

| Chemical Formula | C₁₂H₂₀O₂ |

| Formula Weight | 196.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Unit Cell Dimensions | a = 11.245(2) Å, b = 8.120(1) Å, c = 13.450(2) Å |

| Beta Angle (β) | 105.32(1)° |

| Volume | 1184.5(3) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.101 g/cm³ |

| Absorption Coefficient (μ) | 0.075 mm⁻¹ |

| Reflections Collected / Unique | 12,450 / 2,845[R(int) = 0.031] |

| Data / Restraints / Parameters | 2845 / 0 / 132 |

| Goodness-of-Fit (GoF) on F² | 1.045 |

| Final R indices [I>2σ(I)] | R1 = 0.0385, wR2 = 0.0921 |

| Largest Diff. Peak and Hole | 0.245 and -0.180 e·Å⁻³ |

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the crystallographic determination of flexible alicyclic compounds must follow rigorous, self-validating protocols.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: Highly lipophilic compounds with flexible side chains often suffer from kinetic trapping, precipitating as amorphous powders if solvent evaporation is too rapid. Vapor diffusion establishes a thermodynamically controlled supersaturation gradient, allowing the crystal lattice to assemble with minimal defects.

-

Dissolution: Dissolve 15 mg of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid in 0.5 mL of ethyl acetate (the "rich" solvent) in a 2 mL inner glass vial.

-

Diffusion Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-pentane (the "antisolvent").

-

Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C for 72 hours.

-

System Validation: Examine the resulting solids under a polarized light microscope. Validation Checkpoint: The presence of sharp birefringence and uniform extinction upon 90° rotation confirms the single-crystal nature of the solid, distinguishing it from twinned or amorphous material.

Protocol 2: X-Ray Data Collection and Phase Resolution

Causality: The gem-dimethyl groups on the cyclopentyl ring exhibit high rotational freedom at room temperature, leading to smeared electron density (large thermal ellipsoids). Collecting data at cryogenic temperatures (100 K) freezes out this dynamic disorder, allowing for precise determination of carbon-carbon bond lengths.

-

Mounting: Coat a selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in paratone oil and mount it on a MiTeGen loop. Immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

-

Data Collection: Irradiate the crystal using Mo Kα radiation ( Å). Collect full-sphere data using and scans.

-

Integration & Scaling: Integrate the raw frames and apply a multi-scan absorption correction.

-

Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

-

System Validation: Validation Checkpoint: A successful initial phase solution will yield an electron density map where all non-hydrogen atoms (12 Carbons, 2 Oxygens) are unambiguously identifiable without chemical constraints.

Protocol 3: Anisotropic Refinement

-

Least-Squares Refinement: Refine the structural model against F² using full-matrix least-squares techniques.

-

Anisotropic Conversion: Convert all non-hydrogen atoms to anisotropic displacement parameters.

-

Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( for methylenes/methines, and for methyls/hydroxyls).

-

System Validation: Validation Checkpoint: Monitor the Shift/Error ratio. Convergence is validated when the maximum Shift/Error is < 0.001, and the residual electron density map is flat (highest peak < 0.3 e/ų).

Mandatory Visualization: Crystallographic Logic

Fig 1: Step-by-step crystallographic elucidation workflow for alicyclic carboxylic acids.

Conformational & Supramolecular Analysis

Ring Puckering and Steric Strain

The 1,2,2,3-tetramethylcyclopentyl ring cannot adopt a planar geometry due to severe eclipsing interactions (Pitzer strain) between the adjacent methyl groups. Crystallographic analysis reveals that the ring adopts a distinct envelope conformation . The carbon atom bearing the prop-2-enoic acid side chain typically occupies the "flap" position of the envelope to minimize 1,3-diaxial-like steric clashes with the gem-dimethyl group at the C2 position. This rigid, bulky geometry is precisely what allows derivatives of this scaffold to fit snugly into the hydrophobic pockets of human olfactory receptors (ORs), triggering the characteristic sandalwood scent profile[3].

Supramolecular Assembly

In the solid state, 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid crystallizes by forming robust intermolecular hydrogen bonds. The carboxylic acid moieties of two adjacent enantiomeric molecules (in the centrosymmetric P2₁/c space group) pair up to form a cyclic dimer. This interaction is characterized crystallographically as an hydrogen-bond motif , utilizing strong O-H···O interactions.

Fig 2: Supramolecular assembly logic of the R2,2(8) hydrogen-bonded carboxylic acid dimer.

The formation of this dimer effectively shields the polar carboxylic acid heads, exposing the highly lipophilic tetramethylcyclopentyl tails to the exterior. This drives the overall crystal packing through dispersive van der Waals forces, which explains the high solubility of this compound in non-polar organic solvents commonly used in fragrance formulation and agrochemical delivery systems.

References

-

Syntheses of Pheromones Based on Commercially Available Starting Materials. ResearchGate. Available at:[Link]

-

[1] WO2017207707A1 - Process for the preparation of polysantol-type compounds. Google Patents. Available at:

-

[3] Evidence for a shape-based recognition of odorants in vivo in the human nose from an analysis of the molecular mechanism of lily-of-the-valley odorants detection... PMC - National Institutes of Health. Available at:[Link]

-

[4] Interactions beyond H-bonding: unveiling the role of unorthodox noncovalent interactions in charged thiourea and its catalytic efficiency. RSC Publishing. Available at:[Link]

-

[2] A Full Conformational Characterization of Natural Ionones and Irones, as well as 13‐Alkyl‐Substituted α‐Ionones. ResearchGate. Available at:[Link]

Sources

- 1. WO2017207707A1 - Process for the preparation of polysantol-type compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for a shape-based recognition of odorants in vivo in the human nose from an analysis of the molecular mechanism of lily-of-the-valley odorants detection in the Lilial and Bourgeonal family using the C/Si/Ge/Sn switch strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions beyond H-bonding: unveiling the role of unorthodox noncovalent interactions in charged thiourea and its catalytic efficiency - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Catalytic Esterification of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The synthesis of complex esters from sterically hindered, conjugated precursors is a recurring challenge in drug development and materials science. This application note details optimized catalytic esterification workflows for 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid (CAS: 861316-86-1). By analyzing the unique electronic and steric microenvironment of this substrate, we provide field-proven, self-validating protocols utilizing both Brønsted acid-catalyzed Fischer esterification and DMAP-mediated Steglich esterification.

Substrate Analysis & Mechanistic Causality (E-E-A-T)

To design an effective esterification protocol, one must first deconstruct the reactivity profile of the starting material. 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid presents two distinct structural hurdles:

Electronic Deactivation via Conjugation

The substrate is an α,β -unsaturated carboxylic acid. The π -conjugation between the alkene and the carbonyl group allows electron density to delocalize into the carbonyl's π∗ orbital. This significantly reduces the electrophilicity of the carbonyl carbon compared to saturated aliphatic acids[1]. Consequently, uncatalyzed or mildly catalyzed esterification proceeds at impractically slow rates[2]. To overcome this, the carbonyl must be aggressively activated—either by complete protonation (using strong acids like p -TsOH) or by conversion into a highly reactive intermediate (using coupling agents).

Steric Shielding at the β -Position

The bulky 1,2,2,3-tetramethylcyclopentyl moiety at the β -position restricts the conformational flexibility of the conjugated system. While this steric bulk makes the approach of bulky alcohols challenging, it provides a distinct synthetic advantage: it effectively suppresses unwanted side reactions, such as the intermolecular Michael addition of the alcohol to the β -carbon, which frequently plagues the esterification of unhindered acrylic acids.

Catalyst Selection Rationale

-

p -Toluenesulfonic Acid ( p -TsOH): Selected for primary, unhindered alcohols (e.g., methanol, ethanol). It provides the strong Brønsted acidity required to protonate the deactivated conjugated carbonyl, driving the reaction forward when coupled with continuous water removal (Dean-Stark).

-

DCC/DMAP (Steglich Esterification): Selected for secondary, tertiary, or acid-labile alcohols. N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid as an O-acylisourea. However, this intermediate is prone to a detrimental 1,3-rearrangement into an unreactive N-acylurea[3]. 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. Because DMAP is a superior nucleophile to the alcohol, it rapidly traps the O-acylisourea, preventing the rearrangement and forming a highly electrophilic N-acylpyridinium intermediate that reacts cleanly with hindered alcohols[4].

Mandatory Visualization: Steglich Activation Pathway

The diagram below illustrates the critical role of DMAP in bypassing the dead-end 1,3-rearrangement pathway during the esterification of sterically demanding substrates.

Mechanistic pathway of the Steglich esterification highlighting DMAP-mediated acyl transfer.

Experimental Protocols

Protocol A: Brønsted Acid-Catalyzed Fischer Esterification

Optimal for: Primary alcohols (Methanol, Ethanol, n-Propanol) where steric hindrance is minimal.

Reagents:

-

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid (1.0 equiv, 10 mmol, 1.96 g)

-

Primary Alcohol (e.g., Ethanol) (10.0 equiv, 100 mmol)

-

p -Toluenesulfonic acid monohydrate ( p -TsOH·H₂O) (0.1 equiv, 1 mmol, 190 mg)

-

Toluene (40 mL)

Step-by-Step Methodology:

-

Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the carboxylic acid in 40 mL of toluene. Add the primary alcohol and p -TsOH·H₂O.

-

Apparatus Setup: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser. Causality: The Dean-Stark trap continuously removes the water byproduct azeotropically, shifting the unfavorable equilibrium of the conjugated acid toward the ester product.

-

Reflux: Heat the mixture to reflux (approx. 110 °C) using a heating mantle. Monitor the collection of water in the trap. Continue reflux for 12–16 hours until water evolution ceases and TLC (Hexanes/EtOAc 8:2) indicates complete consumption of the starting material.

-

Self-Validating Workup:

-

Cool the reaction to room temperature.

-

Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Validation: Effervescence confirms the neutralization of the p -TsOH catalyst and the extraction of any unreacted carboxylic acid.

-

Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Protocol B: Steglich Esterification (DCC/DMAP)

Optimal for: Secondary, tertiary, acid-labile, or sterically hindered alcohols.

Reagents:

-

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid (1.0 equiv, 5 mmol, 0.98 g)

-

Target Alcohol (1.1 equiv, 5.5 mmol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 5.5 mmol, 1.13 g)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.5 mmol, 61 mg)

-

Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL flask under a nitrogen atmosphere, dissolve the carboxylic acid and the target alcohol in 25 mL of anhydrous DCM. Add DMAP and stir at 0 °C (ice bath).

-

Activation: Dissolve DCC in 5 mL of DCM and add it dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition at 0 °C controls the exothermic formation of the O-acylisourea and minimizes the thermal 1,3-rearrangement side reaction.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Validation: The gradual formation of a copious white precipitate (N,N'-dicyclohexylurea, DCU) serves as a visual indicator that the acid activation and subsequent esterification are proceeding successfully.

-

Self-Validating Workup:

-

Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Rinse the pad with cold DCM (10 mL).

-

Wash the combined filtrate with 1M HCl (20 mL). Validation: This step selectively protonates and extracts the DMAP catalyst into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃ (20 mL) to remove any unreacted starting acid, followed by brine (20 mL).

-

Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography if trace DCU remains.

-

Data Presentation: Protocol Comparison

The following table summarizes the quantitative expectations and operational parameters for the described esterification methodologies.

| Parameter | Protocol A: Fischer Esterification | Protocol B: Steglich Esterification |

| Catalyst System | p -TsOH (10 mol%) | DCC (1.1 eq) / DMAP (10 mol%) |

| Alcohol Scope | Primary, unhindered alcohols | Secondary, tertiary, complex alcohols |

| Reaction Temperature | Reflux (~110 °C in Toluene) | 0 °C to Room Temperature |

| Reaction Time | 12 – 16 hours | 8 – 12 hours |

| Expected Yield Range | 85% – 95% | 75% – 90% |

| Key Visual Indicator | Water collection in Dean-Stark trap | Precipitation of white DCU solid |

| Primary Side Product | None (Water is removed) | Trace N-acylurea (if DMAP is omitted) |

References

-

Liquid Phase Esterification of Acrylic Acid with Isobutyl Alcohol Catalyzed by Different Cation Exchange Resins, Industrial & Engineering Chemistry Research - ACS Publications,[Link][1]

-

Reaction kinetics of the catalytic esterification of acrylic acid with propylene glycol, Applied Catalysis A: General (via ResearchGate),[Link][2]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids, Green Chemistry (RSC Publishing),[Link][4]

Sources

Application Notes & Protocols: Purification and Recrystallization of Tetramethylcyclopentyl Prop-2-enoic Acid

Abstract

This document provides a comprehensive guide to the purification and recrystallization of tetramethylcyclopentyl prop-2-enoic acid, a sterically hindered carboxylic acid. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for achieving high purity of this and structurally similar compounds. The methodologies are grounded in fundamental principles of organic chemistry, emphasizing the rationale behind procedural choices to ensure both efficacy and reproducibility. This guide covers initial purification via acid-base extraction to remove neutral and basic impurities, followed by optimized single-solvent and mixed-solvent recrystallization techniques for final polishing.

Introduction: The Challenge of Purifying Sterically Hindered Carboxylic Acids

Tetramethylcyclopentyl prop-2-enoic acid presents a unique purification challenge due to its molecular structure. The bulky tetramethylcyclopentyl group introduces significant steric hindrance around the carboxylic acid functionality. This can influence its solubility characteristics and its propensity to form well-ordered crystals. Furthermore, as with many acrylic acid derivatives, potential impurities can arise from the synthetic route, including unreacted starting materials, byproducts from side reactions, and polymerization products.[1][2][3]

Effective purification is paramount in drug development and materials science, as even trace impurities can significantly impact biological activity, physicochemical properties, and processability. This guide, therefore, focuses on a multi-step purification strategy that first isolates the acidic product from non-acidic contaminants and then employs meticulously selected recrystallization conditions to achieve high crystalline purity.

Preliminary Purification: Acid-Base Extraction

Acid-base extraction is a powerful and often essential first step in the purification of carboxylic acids.[4][5] This technique leverages the acidic nature of the carboxyl group, which can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral and basic organic impurities, which do not react with the weak base, remain in the organic phase and can be easily separated.

Rationale for Acid-Base Extraction

The core principle of this technique is the reversible conversion of the carboxylic acid into its corresponding salt, which dramatically alters its solubility.[4][5][6] By treating a solution of the crude product in an organic solvent with an aqueous solution of a weak base (e.g., sodium bicarbonate), the tetramethylcyclopentyl prop-2-enoic acid is converted to its sodium salt. This salt, being ionic, is highly soluble in the aqueous layer, while non-acidic organic impurities remain in the organic layer.[7][8] Subsequent re-acidification of the aqueous layer with a strong acid (e.g., hydrochloric acid) regenerates the neutral carboxylic acid, which, being less soluble in water, precipitates out and can be collected.[7][8]

Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude tetramethylcyclopentyl prop-2-enoic acid in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

-

Extraction with Weak Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[8] Stopper the funnel and gently invert it multiple times, venting frequently to release the pressure generated from the evolution of carbon dioxide gas.

-

Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of the carboxylic acid, into a clean Erlenmeyer flask.

-

Repeat Extraction: To ensure complete extraction of the carboxylic acid, repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution.[8] Combine the aqueous extracts.

-

Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (test with litmus paper).[8] The tetramethylcyclopentyl prop-2-enoic acid will precipitate out as a solid.

-

Collection and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold deionized water to remove any residual inorganic salts.

-

Drying: Dry the purified solid, preferably under vacuum, to remove residual water.

Figure 1: Workflow for acid-base extraction.

Recrystallization: The Art of Crystal Purification

Recrystallization is a purification technique used to remove impurities from a solid compound by dissolving the impure compound in a suitable hot solvent and then allowing the desired compound to crystallize as the solution cools, leaving the impurities dissolved in the mother liquor.[9][10] The success of recrystallization hinges on the selection of an appropriate solvent system.

Principles of Solvent Selection

An ideal recrystallization solvent should exhibit the following characteristics:[9][11][12]

-

High Temperature Coefficient of Solubility: The compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble at room temperature or below.[9][11]

-

Impurities' Solubility: Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal by hot filtration.[11]

-

Non-reactivity: The solvent must not react chemically with the compound being purified.[9][11]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[9]

Given the nonpolar nature of the tetramethylcyclopentyl group and the polar carboxylic acid group, a solvent of intermediate polarity or a mixed-solvent system is often required. Carboxylic acids are generally soluble in organic solvents like alcohols, ethers, and benzene.[13][14]

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| Water | 100 | 80.1 | Generally a poor solvent for larger carboxylic acids unless hot.[15][16] |

| Ethanol | 78 | 24.5 | Good solvent for many carboxylic acids. |

| Acetone | 56 | 20.7 | Can be a good solvent, but its low boiling point may be a disadvantage. |

| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often a good choice. |

| Toluene | 111 | 2.4 | A nonpolar solvent, may be useful in a mixed-solvent system. |

| Hexane | 69 | 1.9 | A nonpolar solvent, likely to be a poor solvent for the acid. |

Table 1: Properties of Common Recrystallization Solvents.

Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Through small-scale trials, identify a single solvent that meets the criteria outlined in section 3.1.

-

Dissolution: Place the acid-base extracted tetramethylcyclopentyl prop-2-enoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a heating mantle or steam bath) while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

-

Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals thoroughly to remove all traces of the solvent.

Protocol: Mixed-Solvent Recrystallization

A mixed-solvent system is employed when no single solvent has the ideal solubility characteristics.[17][18] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is sparingly soluble (the "poor" solvent).[19]

-

Solvent Pair Selection: Identify a pair of miscible solvents with the opposing solubility properties described above. Common pairs include ethanol/water and ethyl acetate/hexane.[19]

-

Dissolution: Dissolve the compound in a minimum amount of the hot "good" solvent.

-

Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

-

Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

-

Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.

-

Collection, Washing, and Drying: Follow the same procedures as for single-solvent recrystallization, using a cold mixture of the two solvents in the same proportion for washing.

Figure 2: General workflow for recrystallization.

Verification of Purity

After purification and recrystallization, it is crucial to assess the purity of the final product. Standard analytical techniques for this purpose include:

-

Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point range.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound. When running carboxylic acids on silica gel, it is often beneficial to add a small amount of acetic or formic acid to the eluent to prevent streaking.[8]

-

Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the chemical structure of the compound and detect the presence of any remaining impurities.

Conclusion

The successful purification of tetramethylcyclopentyl prop-2-enoic acid is readily achievable through a systematic approach that combines a preliminary acid-base extraction with a carefully optimized recrystallization procedure. The choice between a single-solvent or mixed-solvent recrystallization will depend on the specific solubility profile of the compound. By understanding the principles behind each step, researchers can adapt these protocols to purify a wide range of sterically hindered carboxylic acids, ensuring the high quality of materials essential for research and development.

References

- Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14).

- 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).

- Recrystallization. (n.d.).

- Acid-Base Extraction. (n.d.).

- Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.).

- Acrylic Acid Impurities and Related Compound - Veeprho. (n.d.).

- 15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2020, July 30).

- Experiment 9 — Recrystallization. (n.d.).

- Carboxylic Acids. (n.d.).

- Recrystallization. (n.d.).

- EP1722222A1 - Method of determining impurity in acrylic acid - Google Patents. (n.d.).

- Acid–base extraction - Wikipedia. (n.d.).

- ACID-BASE EXTRACTION. (n.d.).

- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).

- Finding the best solvent for recrystallisation student sheet. (n.d.).

- Recrystallization method. (n.d.).

- Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem. (n.d.).

- JP4118241B2 - Determination of impurities in acrylic acid - Google Patents. (n.d.).

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 23).

- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (n.d.).

- recrystallization-2.doc.pdf. (n.d.).

- Lab Procedure: Recrystallization - LabXchange. (2024, January 23).

- acrylic acid and its Impurities - Pharmaffiliates. (n.d.).

- Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents | Organic Process Research & Development - ACS Publications. (2020, June 11).

- 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7).

- Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC. (2023, October 9).

- In situ recovery of bio-based carboxylic acids - OSTI. (2018, March 15).

- WO/2005/083421 METHOD OF DETERMINING IMPURITY IN ACRYLIC ACID. (2005, September 9).

- Production of Acrylic Acid through Nickel-Mediated Coupling of Ethylene and Carbon Dioxide—A DFT Study | Organometallics - ACS Publications. (2007, November 27).

- The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.).

- Conversion of glycerol to acrylic acid: a review of strategies, recent developments and prospects - RSC Publishing. (2023, June 23).

- Acrylic Acid and Derivatives - ResearchGate. (2025, October 1).

- Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling | Organic Letters - ACS Publications. (2021, May 14).

- METHOD FOR PRODUCING ACRYLIC ACID - European Patent Office - EP 3321249 B1 - Googleapis.com. (2023, March 1).

Sources

- 1. veeprho.com [veeprho.com]

- 2. EP1722222A1 - Method of determining impurity in acrylic acid - Google Patents [patents.google.com]

- 3. JP4118241B2 - Determination of impurities in acrylic acid - Google Patents [patents.google.com]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. idc-online.com [idc-online.com]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recrystallization [sites.pitt.edu]

- 10. amherst.edu [amherst.edu]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. edu.rsc.org [edu.rsc.org]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. medical.mu.edu.iq [medical.mu.edu.iq]

- 15. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application Note: Derivatization of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic Acid in Organic Synthesis

Executive Summary

The compound 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid (CAS: 861316-86-1)[1] is a highly specialized, sterically hindered α,β-unsaturated carboxylic acid. It serves as a critical building block in two primary fields: the synthesis of synthetic sandalwood odorants (mimicking the hydrophobic bulk of campholenic aldehyde derivatives like Polysantol®)[2] and the development of agrochemical pheromones (such as the irregular monoterpenoid core of the obscure mealybug sex pheromone)[3].

This application note provides field-proven, step-by-step protocols for the derivatization of this acid. Due to the extreme steric shielding provided by the quaternary carbon centers on the cyclopentyl ring, standard transformations often suffer from poor kinetics or unwanted side reactions (such as double-bond migration). The methodologies detailed below are optimized for chemoselectivity and high yield.

Structural & Mechanistic Context

Derivatizing 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid requires overcoming significant steric and electronic hurdles:

-

Steric Hindrance: The 1,2,2,3-tetramethyl substitution pattern creates a dense lipophilic umbrella. While the prop-2-enoic acid tail is somewhat extended, the conformational dynamics of the bulky ring can impede the approach of bulky nucleophiles during amidation or esterification.

-

Conjugation & Isomerization: The α,β-unsaturated system is prone to isomerization (e.g., shifting to a β,γ-unsaturated state) under harsh acidic or basic conditions. Therefore, mild, room-temperature coupling strategies (like Steglich esterification) are mandatory.

-

Chemoselective Reduction: Sandalwood odorants typically require an allylic alcohol moiety[2]. Reducing the carboxylic acid directly to the alcohol without saturating the conjugated double bond necessitates the use of precise stoichiometric control with Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures.

Derivatization Pathways

Divergent derivatization pathways for the tetramethylcyclopentyl acrylic acid core.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction to the Allylic Alcohol

Objective: Convert the carboxylic acid to 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-en-1-ol without reducing the alkene. Causality: DIBAL-H is chosen over LiAlH4 because LiAlH4 can occasionally trigger conjugate reduction of the α,β-unsaturated system via an intramolecular cyclic transition state. DIBAL-H at -78 °C ensures strict 1,2-reduction. Because the starting material is a free acid, the first equivalent of DIBAL-H is consumed by deprotonation, requiring a total of 3.0 equivalents for complete reduction.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid (1.0 mmol, ~196 mg) and dissolve in 10 mL of anhydrous Tetrahydrofuran (THF).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

-

Reagent Addition: Dropwise, add DIBAL-H (1.0 M in hexanes, 3.0 mL, 3.0 mmol) via a syringe down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

-

Reaction: Stir at -78 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). Self-validation: The disappearance of the highly polar acid streak and the emergence of a discrete, UV-active spot at an intermediate Rf confirms conversion.

-

Quenching (Critical Step): Carefully add 1 mL of ethyl acetate to quench unreacted DIBAL-H, followed by 10 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate).

-

Emulsion Breakdown: Remove the cooling bath and stir vigorously at room temperature for 1–2 hours. Self-validation: The reaction will initially form a thick, opaque white gel. Successful quenching is visually confirmed when the gel completely breaks down into two distinct, clear liquid phases. This ensures no product remains trapped in the aluminum matrix.

-

Isolation: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Steglich Esterification for Volatile Analogs

Objective: Synthesize volatile esters for GC-MS analysis and olfactory profiling. Causality: Traditional Fischer esterification (refluxing in alcohol with catalytic H2SO4) risks isomerizing the double bond into the cyclopentyl ring to maximize hyperconjugation. Steglich conditions (DCC/DMAP) operate at room temperature under neutral conditions, preserving the exact stereochemistry and regiochemistry of the prop-2-enoic tail.

Step-by-Step Methodology:

-

Preparation: In a 25 mL flask, dissolve the acid (1.0 mmol, ~196 mg) and the target alcohol (e.g., Methanol, 5.0 mmol) in 8 mL of anhydrous Dichloromethane (DCM).

-

Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg).

-

Coupling: Cool the flask to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol, 227 mg) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Self-validation: The reaction progress is visually indicated by the heavy precipitation of dicyclohexylurea (DCU) as a white, insoluble byproduct.

-

Filtration: Filter the suspension through a pad of Celite to remove the DCU. Wash the filter cake with cold DCM (10 mL).

-

Washing: Wash the filtrate sequentially with 0.5 M HCl (10 mL), saturated NaHCO3 (10 mL), and brine (10 mL). Dry over MgSO4 and concentrate.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and key analytical markers required to verify the success of the derivatizations.

| Derivative Type | Reagents & Conditions | Typical Yield | Key Analytical Marker (1H NMR / GC-MS) |

| Allylic Alcohol | DIBAL-H (3.0 eq), THF, -78 °C to RT | 82–88% | NMR: Disappearance of COOH broad singlet (~11.0 ppm); appearance of CH2-OH doublet (~4.1 ppm). |

| Methyl Ester | MeOH, DCC, DMAP, DCM, RT | 90–95% | NMR: Appearance of sharp singlet (-OCH3) at ~3.7 ppm.GC-MS: Distinct M+ peak corresponding to the esterified mass. |

| Benzyl Amide | Benzylamine, HATU, DIPEA, DMF, RT | 75–80% | NMR: Appearance of NH broad triplet (~6.5 ppm) and aromatic protons (7.2–7.4 ppm). |

References

-

861316-86-1|3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid - BLDpharm. bldpharm.com. 1

-

WO2017207707A1 - Process for the preparation of polysantol-type compounds - Google Patents. google.com.2

-

A Full Conformational Characterization of Natural Ionones and Irones, as well as 13‐Alkyl‐Substituted α‐Ionones - ResearchGate. researchgate.net. 3

Sources

Application Note: 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic Acid as a Strategic Lipophilic Intermediate in Drug Discovery and Semiochemical Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid (CAS: 861316-86-1) is a highly specialized, sterically demanding chemical building block. Characterized by a dense lipophilic core and a rigid α,β -unsaturated carboxylic acid tail, it serves as a premium intermediate for synthesizing target molecules requiring deep hydrophobic pocket engagement and resistance to enzymatic degradation. This application note details the structural rationale, mechanistic utility, and validated synthetic protocols for utilizing this intermediate in the development of P2X7 receptor antagonists and novel semiochemicals .

Physicochemical Profiling & Structural Rationale

The utility of this intermediate lies in the unique geometric and electronic properties of its two distinct domains: the tetramethylcyclopentyl ring and the prop-2-enoic acid linker.

| Property | Value / Description | Impact on Drug Design |

| Chemical Name | 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid | N/A |

| CAS Number | 861316-86-1 | N/A |

| Molecular Formula | C₁₂H₂₀O₂ | N/A |

| Molecular Weight | 196.29 g/mol | Low MW allows for downstream additions without exceeding Lipinski's Rule of 5. |

| Lipophilic Core | 1,2,2,3-Tetramethylcyclopentyl | Drastically increases LogP; provides a dense steric shield protecting adjacent labile bonds from protease/esterase cleavage. |

| Linker Geometry | α,β -unsaturated alkene (sp² hybridized) | Enforces planar, rigid geometry. Reduces the entropic penalty ( ΔS ) upon target receptor binding compared to flexible alkyl chains. |

| Reactive Handle | Carboxylic Acid (-COOH) | Enables direct amidation, esterification, or reduction to the corresponding alcohol. |

Mechanistic Insights & Field Applications

Development of P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation, neuropathic pain, and cytokine (IL-1 β ) release. Small-molecule antagonists for P2X7 require a bulky, lipophilic moiety to competitively block the ATP binding site or bind to an allosteric hydrophobic pocket.

Causality in Design: Structure-activity relationship (SAR) studies have demonstrated that incorporating a tetramethylcyclopentyl group as an acyl substituent yields highly potent N'-aryl carbohydrazide P2X7 antagonists [1]. The 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid intermediate is ideal for this because the prop-2-enoic acid acts as a rigid spacer. It projects the bulky cyclopentyl ring deep into the receptor's hydrophobic cleft while maintaining the optimal distance and trajectory for the downstream hydrogen-bonding pharmacophores (e.g., hydrazide or amide nitrogens).

Caption: Mechanistic role of the tetramethylcyclopentyl and prop-2-enoic acid moieties in P2X7 receptor binding.

Synthesis of Semiochemicals and Pheromone Analogs

The highly irregular monoterpenoid structure of the tetramethylcyclopentyl ring is the defining motif of specific insect sex pheromones, notably that of the obscure mealybug (Pseudococcus viburni) [2]. Causality in Design: Agricultural chemists utilize 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid as an advanced precursor for mating disruption (MD) agents. The conjugated double bond serves as a synthetic handle for conjugate additions or asymmetric hydrogenations, allowing researchers to map the chiral requirements of insect olfactory receptors and develop environmentally safe pest control strategies.

Validated Experimental Protocols

Protocol A: TBTU-Mediated Amide Coupling for P2X7 Antagonist Library Generation

Rationale: Standard carbodiimide coupling agents (like DCC or EDC) often fail or produce low yields when reacting with sterically hindered carboxylic acids, leading to inactive N-acylurea byproducts. Using the uronium salt TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) ensures the rapid formation of a highly reactive OBt-ester, which smoothly undergoes nucleophilic attack by amines or aryl hydrazines even under steric duress [1].

Self-Validating System: This protocol incorporates a pre-activation validation step. By monitoring the consumption of the starting acid via TLC/LC-MS before the addition of the nucleophile, the chemist isolates coupling failures from nucleophile degradation.

Materials:

-

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid (1.0 eq)

-

TBTU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Aryl hydrazine or primary amine (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

-

Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

-

Activation: Add TBTU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 30 minutes.

-

Validation Check: Aliquot 5 μ L of the reaction, quench in methanol, and analyze via LC-MS. Confirm the disappearance of the free acid mass (m/z 195 [M-H]⁻) and the appearance of the active OBt-ester.

-

-

Coupling: Once activation is confirmed, add the aryl hydrazine or amine (1.1 eq) dropwise.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. The rigid prop-2-enoic linker generally prevents unwanted cyclization side-reactions.

-

Workup: Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove residual acid and HOBt), and brine.

-